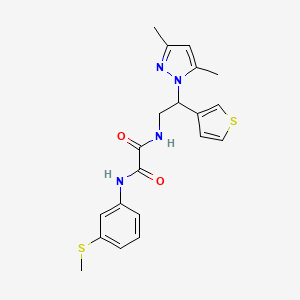

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-13-9-14(2)24(23-13)18(15-7-8-28-12-15)11-21-19(25)20(26)22-16-5-4-6-17(10-16)27-3/h4-10,12,18H,11H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTOEVMIYRYISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C17H19N5O3S

- Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it may interact with specific molecular targets, including ion channels such as TRPM8, which are involved in thermosensation and pain pathways. This suggests potential applications in pain management and related disorders .

Antimicrobial Activity

Preliminary studies have shown that compounds containing pyrazole and thiophene rings exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 18 | Norfloxacin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 20 | 75 | 82 |

This activity is comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential therapeutic value .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been suggested that the compound may exert antioxidant effects, which could protect neuronal cells from oxidative stress .

Case Studies

Several case studies have documented the efficacy of this compound in various biological models:

- In Vivo Model for Pain Management : In a rat model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound demonstrated a dose-dependent reduction in swelling, supporting its anti-inflammatory potential.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of heterocyclic intermediates (e.g., pyrazole and thiophene derivatives) followed by coupling via oxalamide linkages. Critical steps include cyclization of thiophene derivatives with hydrazine/hydrazones and amide bond formation under anhydrous conditions. Optimization focuses on solvent selection (e.g., tetrahydrofuran for moisture-sensitive steps), temperature control (reflux conditions), and catalyst use to enhance yield and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent connectivity and stereochemistry. Mass Spectrometry (MS) confirms molecular weight and purity, while Infrared (IR) spectroscopy identifies functional groups like amides and thiophene rings. High-Performance Liquid Chromatography (HPLC) may be used to assess purity thresholds (>95%) for pharmacological studies .

Q. How do the pyrazole and thiophene moieties influence the compound's physicochemical properties?

The 3,5-dimethylpyrazole ring enhances metabolic stability via steric hindrance, while the thiophene moiety contributes to π-π interactions with biological targets. The oxalamide linker provides hydrogen-bonding capacity, influencing solubility and bioavailability. Computational modeling (e.g., LogP calculations) can predict lipophilicity and membrane permeability .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers to prevent oxidation of the methylthio group and hydrolysis of the oxalamide bond. Periodic purity checks via HPLC or TLC are advised for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Systematic derivatization of the pyrazole (e.g., substituent halogenation) and thiophene (e.g., sulfone substitution) moieties can modulate electronic and steric properties. Biological assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking simulations identify critical interactions. For example, replacing the 3-(methylthio)phenyl group with fluorinated analogs may enhance affinity for cysteine-rich targets .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and ensure batch-to-batch consistency via rigorous analytical profiling (NMR, MS). Cross-study comparisons should account for solvent effects (e.g., DMSO concentration) on compound solubility .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Use hepatic microsome assays (human/rodent) to assess cytochrome P450-mediated degradation. Ames tests and zebrafish embryo toxicity models screen for mutagenicity and acute toxicity. Metabolite identification via LC-MS/MS guides structural modifications to reduce reactive intermediates .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) to improve safety and yield. Purification via recrystallization or column chromatography should be optimized for solvent efficiency. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Notes

- Contradictions in biological data require rigorous validation via orthogonal methods.

- Advanced questions emphasize mechanistic and methodological depth, aligning with preclinical drug development workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.